molecular formula C9H4Cl2O2 B8392071 (2,6-Dichlorophenyl)-propargylic acid

(2,6-Dichlorophenyl)-propargylic acid

Cat. No.: B8392071
M. Wt: 215.03 g/mol
InChI Key: ZEWIXNAZIYWKOK-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)-propargylic acid is a chlorinated aromatic compound featuring a propargylic acid moiety (HC≡C-CH2-COOH) attached to a 2,6-dichlorophenyl group. These derivatives are characterized by their dichlorinated aromatic core, which confers unique electronic and steric properties, influencing reactivity and biological activity . The propargylic variant’s triple bond may enhance electrophilicity or enable click chemistry applications, though this remains speculative without explicit experimental data.

Properties

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H4Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,(H,12,13)

InChI Key

ZEWIXNAZIYWKOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#CC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2,6-dichlorophenyl motif is prevalent in pharmaceuticals and agrochemicals. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 2,6-Dichlorophenyl Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Biological/Industrial Activity References
2-(2,6-Dichlorophenyl)propanoic acid 2012-78-4 C₉H₈Cl₂O₂ 219.07 Propanoic acid Antimicrobial potential (structural analog data)
Diclofenac sodium 15307-86-5 C₁₄H₁₀Cl₂NNaO₂ 318.13 Benzeneacetic acid derivative Potent NSAID (anti-inflammatory, analgesic)
2-(2,6-Dichlorophenoxy)propanoic acid 25140-90-3 C₉H₈Cl₂O₃ 235.06 Phenoxypropanoic acid Research applications (no specific bioactivity reported)
1-(2-Aminoethyl)-3-(2,6-DCP)-thiourea N/A C₉H₁₀Cl₂N₃S ~266.17 Thiourea Used in peptide chromatography and analysis

Key Observations

Functional Group Influence: Diclofenac’s amino-linked benzeneacetic acid structure is critical for its cyclooxygenase (COX) inhibition, making it a frontline NSAID . 2-(2,6-Dichlorophenyl)propanoic acid shares a similar aromatic core but lacks Diclofenac’s amino bridge. While its direct bioactivity is unreported in the evidence, Mannich base derivatives of related dichlorophenylacetic acids exhibit moderate antibacterial and antifungal activity . Thiourea derivatives (e.g., 1-(2-Aminoethyl)-3-(2,6-DCP)-thiourea) demonstrate utility in hydrophilic ion-pair chromatography for resolving biogenic peptides .

The propargylic acid variant’s triple bond could theoretically enhance reactivity in synthetic chemistry (e.g., cycloadditions), though experimental validation is absent in the provided evidence.

Antimicrobial Potential: Mannich bases synthesized from 2-[2,6-dichlorophenyl)amino]phenylacetic acid showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, except for derivative 11b . This suggests that electronic tuning of the dichlorophenyl backbone impacts microbial targeting.

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